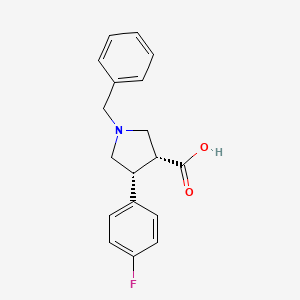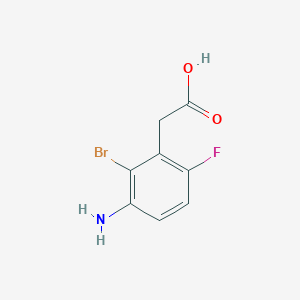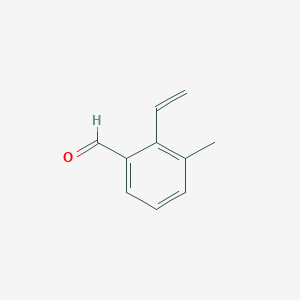
3-Methyl-2-vinylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of benzaldehyde, featuring a methyl group and a vinyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with acetylene in the presence of a catalyst to introduce the vinyl group. Another method includes the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial methods are often proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) for bromination, nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: 3-Methyl-2-vinylbenzoic acid.
Reduction: 3-Methyl-2-vinylbenzyl alcohol.
Substitution: 3-Methyl-2-bromo-2-vinylbenzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-vinylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 3-Methyl-2-vinylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The vinyl group allows for further chemical modifications, enabling the compound to participate in diverse biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbenzaldehyde: Lacks the vinyl group, resulting in different reactivity and applications.
2-Vinylbenzaldehyde: Similar structure but without the methyl group, leading to variations in chemical behavior.
Benzaldehyde: The simplest form, without any substituents, used as a starting material for various derivatives
Uniqueness
3-Methyl-2-vinylbenzaldehyde is unique due to the presence of both a methyl and a vinyl group on the benzene ring. This combination imparts distinct chemical properties, making it a versatile compound for various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C10H10O |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-ethenyl-3-methylbenzaldehyde |
InChI |
InChI=1S/C10H10O/c1-3-10-8(2)5-4-6-9(10)7-11/h3-7H,1H2,2H3 |
InChI-Schlüssel |
CDLNOHURESYUHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B12963085.png)
![tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B12963087.png)
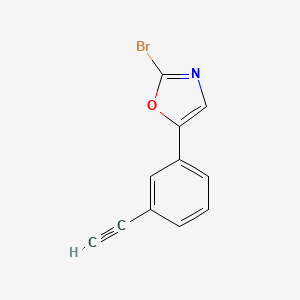
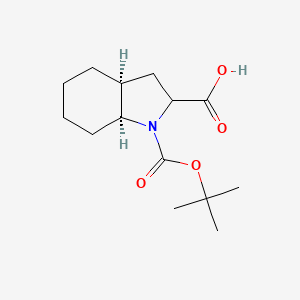
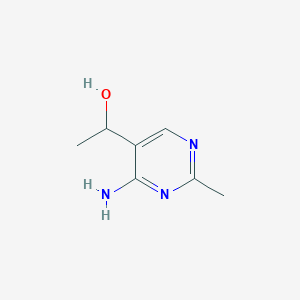
![Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B12963096.png)
![4,8,12-Triphenyl-8,12-dihydro-4H-4,8,12-triaza-3a2-boradibenzo[cd,mn]pyrene](/img/structure/B12963102.png)
